molecular formula C27H34F2O7 B13395611 21-(Acetyloxy)-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butanoate

21-(Acetyloxy)-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butanoate

Cat. No.: B13395611
M. Wt: 508.5 g/mol
InChI Key: WYQPLTPSGFELIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluprednate is a synthetic corticosteroid used primarily in ophthalmology for the treatment of post-operative ocular inflammation and pain. It is a butyrate ester of 6α,9α-difluoroprednisolone acetate and is known for its potent anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluprednate involves multiple steps starting from prednisolone acetate. The key steps include enolization esterification, electrophilic fluorination, elimination, bromine hydroxylation, epoxidation, and hydrolysis . The process is as follows:

    Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by electrophilic fluorination to yield an intermediate compound.

    Elimination: The intermediate compound undergoes 9,11 elimination to form another intermediate.

    Bromine Hydroxylation, Epoxidation, and Hydrolysis: This intermediate is then subjected to bromine hydroxylation, epoxidation, and hydrolysis to form the final intermediate.

    Epoxyfluoro Ring Opening: The final intermediate undergoes epoxyfluoro ring opening to yield difluprednate.

Industrial Production Methods

The industrial production of difluprednate follows the same synthetic route but is optimized for large-scale production. The process is designed to be green and environmentally friendly, with mild reaction conditions and high product yield .

Chemical Reactions Analysis

Types of Reactions

Difluprednate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

[17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQPLTPSGFELIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860307
Record name 21-(Acetyloxy)-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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